molecular formula C23H26N4O2 B279672 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether

货号: B279672
分子量: 390.5 g/mol
InChI 键: IJEZCWZXHWNXKI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether, also known as DPP4 inhibitor, is a class of drugs used to treat type 2 diabetes. This compound works by blocking the action of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones. Incretins are hormones produced by the intestine that stimulate insulin secretion and reduce glucagon production, leading to lower blood sugar levels.

作用机制

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors work by blocking the action of DPP-4, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound inhibitors increase the levels of GLP-1 and GIP, leading to increased insulin secretion, decreased glucagon production, and reduced hepatic glucose output. This results in lower blood sugar levels and improved glycemic control.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have various biochemical and physiological effects. They increase insulin secretion, decrease glucagon production, reduce hepatic glucose output, and improve beta-cell function. They also have anti-inflammatory and antioxidant properties, which may contribute to their beneficial effects on cardiovascular health. This compound inhibitors have been shown to reduce the risk of cardiovascular events and improve endothelial function.

实验室实验的优点和局限性

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have several advantages for lab experiments. They are easy to administer and have a favorable safety profile. They also have a predictable pharmacokinetic profile and are well tolerated by animals. However, this compound inhibitors have some limitations for lab experiments. They may have off-target effects, and their efficacy may vary depending on the animal model used.

未来方向

There are several future directions for the research and development of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors. One area of focus is the development of more potent and selective this compound inhibitors. Another area of focus is the investigation of the long-term effects of this compound inhibitors on cardiovascular health. There is also a need for more studies on the optimal dosing and administration of this compound inhibitors, as well as their efficacy in different patient populations. Finally, there is a need for more research on the combination of this compound inhibitors with other antidiabetic drugs, as well as their potential use in the prevention of type 2 diabetes.

合成方法

The synthesis of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors involves the use of various chemical reactions and techniques. One of the most commonly used methods is the reaction of 4-aminophenyl methyl ether with 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with piperazine to yield this compound.

科学研究应用

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. They are used as an add-on therapy to other antidiabetic drugs such as metformin, sulfonylureas, and insulin. This compound inhibitors have been shown to improve glycemic control, reduce HbA1c levels, and lower the risk of hypoglycemia. They also have a favorable safety profile and are well tolerated by patients.

属性

分子式

C23H26N4O2

分子量

390.5 g/mol

IUPAC 名称

(3,5-dimethyl-1-phenylpyrazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H26N4O2/c1-17-22(18(2)27(24-17)20-7-5-4-6-8-20)23(28)26-15-13-25(14-16-26)19-9-11-21(29-3)12-10-19/h4-12H,13-16H2,1-3H3

InChI 键

IJEZCWZXHWNXKI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

规范 SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。